molecular formula C8H12Cl2F6N2 B6186171 rac-(3as,6as)-3a,6a-bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole dihydrochloride, cis CAS No. 2639443-55-1

rac-(3as,6as)-3a,6a-bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole dihydrochloride, cis

Cat. No. B6186171
CAS RN: 2639443-55-1
M. Wt: 321.1
InChI Key:
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Description

Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air . Pyrrole is one of the components of DNA and is used industrially in the synthesis of many pharmaceuticals and specialty chemicals .


Synthesis Analysis

There are several methods for synthesizing pyrrole compounds. One of the most common methods is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 1,4-diketones with primary amines . Another method involves the cyclization of β-amino acids or their derivatives .


Molecular Structure Analysis

The pyrrole molecule is planar. The C–N bond lengths are shorter than a typical C–N single bond and longer than a C=N double bond, consistent with a contribution from the resonance form with a C=N double bond .


Chemical Reactions Analysis

Pyrrole is particularly reactive towards electrophilic aromatic substitution, due to the electron-rich nature of the pyrrole ring. This reactivity is further enhanced by the ability of the nitrogen atom to donate a lone pair of electrons into the pi system of the ring .


Physical And Chemical Properties Analysis

Pyrrole is a colorless liquid at room temperature with a characteristic odor. It is soluble in water and most organic solvents .

Mechanism of Action

The biological activity of pyrrole derivatives is diverse, with many compounds showing antibacterial, antifungal, antiprotozoal, and antimalarial properties . The mechanism of action often involves interaction with biological macromolecules, such as proteins or DNA .

Safety and Hazards

Pyrrole is flammable and can form explosive mixtures with air. It is harmful if swallowed, inhaled, or absorbed through the skin, and it can cause eye and skin irritation .

Future Directions

Due to the wide range of biological activities exhibited by pyrrole derivatives, there is considerable interest in the development of new synthetic methods and the discovery of new pyrrole-based drugs .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3as,6as)-3a,6a-bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole dihydrochloride, cis involves the preparation of the starting material, followed by a series of reactions to form the final product. The key steps in the synthesis pathway include the formation of the pyrrole ring, introduction of the trifluoromethyl groups, and the formation of the dihydrochloride salt.", "Starting Materials": [ "2,5-dimethylpyrrole", "trifluoroacetic acid", "thionyl chloride", "sodium borohydride", "hydrochloric acid", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 2,5-dimethylpyrrole by reacting 2-methyl-1,3-propanediol with trifluoroacetic acid and thionyl chloride.", "Step 2: Introduction of the trifluoromethyl groups by reacting 2,5-dimethylpyrrole with trifluoroacetic anhydride and sodium borohydride.", "Step 3: Formation of the dihydrochloride salt by reacting the intermediate product with hydrochloric acid in ethanol.", "Step 4: Racemization of the final product to obtain rac-(3as,6as)-3a,6a-bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole dihydrochloride, cis." ] }

CAS RN

2639443-55-1

Product Name

rac-(3as,6as)-3a,6a-bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole dihydrochloride, cis

Molecular Formula

C8H12Cl2F6N2

Molecular Weight

321.1

Purity

95

Origin of Product

United States

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